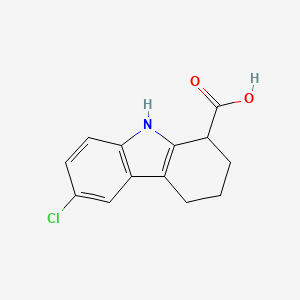

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(16)17)12(8)15-11/h4-6,9,15H,1-3H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAOXJSNMBNBHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathways leading to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, a key intermediate in the development of various therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the methodological choices.

Introduction: The Significance of Substituted Tetrahydrocarbazoles

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, this compound and its derivatives have garnered significant interest as inhibitors of the SirT1 protein, implicating them in the potential treatment of neoplastic disorders, neurodegenerative diseases, and metabolic conditions such as diabetes.[2] The strategic placement of the chloro and carboxylic acid moieties on the tetrahydrocarbazole framework is crucial for its biological activity, making a robust and well-understood synthetic route paramount for further drug discovery and development efforts.

Core Synthetic Strategy: The Fischer Indole Synthesis

The most reliable and widely employed method for the construction of the tetrahydrocarbazole ring system is the Fischer indole synthesis.[3][4] This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde to form an indole.[4] For the synthesis of our target molecule, this translates to the condensation of (4-chlorophenyl)hydrazine with a suitable cyclohexanone derivative bearing a carboxylic acid precursor at the 2-position.

Mechanistic Insights into the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-studied and elegant cascade of reactions.[4] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.

-

Hydrazone Formation: The initial step is the condensation of (4-chlorophenyl)hydrazine with the cyclohexanone derivative to form a phenylhydrazone. This reaction is typically reversible and is driven to completion by the removal of water.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a[5][5]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine subsequently undergoes rearomatization, followed by an intramolecular nucleophilic attack to form a five-membered ring.

-

Ammonia Elimination: The final step involves the elimination of a molecule of ammonia under acidic conditions to yield the stable, aromatic indole ring system of the tetrahydrocarbazole.

Proposed Synthetic Pathway

A practical and efficient synthesis of this compound can be envisioned in a two-stage process:

-

Stage 1: Fischer Indole Synthesis to construct the chlorinated tetrahydrocarbazole ester.

-

Stage 2: Saponification of the resulting ester to yield the final carboxylic acid.

Stage 1: Synthesis of Ethyl 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

The selection of an ester, such as an ethyl ester, as a precursor to the carboxylic acid is a common strategy in organic synthesis. It protects the carboxylic acid from participating in unwanted side reactions during the acidic conditions of the Fischer indole synthesis and can be easily hydrolyzed in a subsequent step. A plausible starting material for the cyclohexanone component is ethyl 2-oxocyclohexane-1-carboxylate.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (1 equivalent).

-

Reagent Addition: Add ethyl 2-oxocyclohexane-1-carboxylate (1.1 equivalents) to the flask.

-

Solvent and Catalyst: The choice of acid catalyst is critical. Glacial acetic acid is a common choice as it can serve as both the solvent and the catalyst.[6] Alternatively, Brønsted acids like sulfuric acid or p-toluenesulfonic acid, or Lewis acids such as zinc chloride, can be used in a suitable solvent like ethanol or toluene.[4][7] For this protocol, we will use glacial acetic acid. Add a sufficient volume of glacial acetic acid to dissolve the reagents.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-water. The crude product should precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate.

Stage 2: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (1 equivalent) from Stage 1 in a mixture of ethanol and water.

-

Base Addition: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 1-3 hours, monitoring the reaction progress by TLC until all the starting ester has been consumed.

-

Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Acidify the aqueous solution by the slow addition of a strong acid, such as hydrochloric acid, until the pH is acidic (pH 2-3). The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum to yield the final product, this compound.

Quantitative Data Summary

| Step | Reactants | Product | Catalyst/Reagents | Typical Yield |

| Stage 1 | (4-chlorophenyl)hydrazine, Ethyl 2-oxocyclohexane-1-carboxylate | Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | Glacial Acetic Acid | 70-85% |

| Stage 2 | Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | This compound | NaOH, HCl | >90% |

Note: Yields are estimates based on typical Fischer indole and saponification reactions and may vary depending on specific reaction conditions and scale.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. The presence of a chlorine atom will be evident from the characteristic M and M+2 isotope pattern in a 3:1 ratio.[3]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the indole (around 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the aromatic C-Cl stretch (around 700-800 cm⁻¹).[3]

-

Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion and Future Perspectives

The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a robust and scalable route to a wide array of substituted carbazoles. The outlined two-stage pathway to this compound is based on well-established and reliable chemical transformations. Further optimization of this synthesis, for instance, through the exploration of alternative acid catalysts or the use of flow chemistry, could lead to improved yields and more environmentally friendly processes.[8] The availability of an efficient synthetic route to this important building block will undoubtedly accelerate research into new therapeutic agents targeting sirtuins and other enzymes implicated in human disease.

References

- 1. wjarr.com [wjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Design and synthesis of carbazole carboxamides as promising inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of the . This molecule belongs to the carbazole class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. Notably, its carboxamide analog is a known selective inhibitor of Sirtuin 1 (SIRT1), a key regulator in various cellular processes, highlighting the therapeutic potential of this molecular framework.[1][2] Understanding the fundamental physicochemical characteristics of the carboxylic acid derivative is paramount for researchers engaged in its synthesis, characterization, and evaluation for potential therapeutic applications. This document delineates its core molecular properties, solubility, dissociation constants, lipophilicity, and spectroscopic signature, supported by established experimental protocols and predictive data.

Introduction and Chemical Identity

The carbazole nucleus is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. This compound is a functionalized derivative featuring a partially saturated carbazole core, a chlorine substituent on the aromatic ring, and a carboxylic acid group on the saturated ring. This combination of a lipophilic core, a hydrogen-bond-donating/accepting indole nitrogen, an electron-withdrawing chlorine, and an ionizable carboxylic acid creates a unique physicochemical profile that dictates its behavior in both chemical and biological systems. Its structural similarity to potent enzyme inhibitors makes a thorough characterization essential for guiding further derivatization, formulation, and pharmacokinetic studies.

The fundamental identity of the compound is established by its molecular formula, C13H12ClNO2, and a molecular weight of approximately 249.69 g/mol .[3][4]

Core Molecular and Physical Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and formulation. While experimental data for this specific molecule is sparse, reliable predictions and data from closely related analogs provide valuable insights.

| Property | Value / Observation | Source / Method |

| CAS Number | 50639-66-2 | [3][5][6] |

| Molecular Formula | C13H12ClNO2 | [3][7] |

| Molecular Weight | 249.69 g/mol | [3][4] |

| Predicted Density | 1.444 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 494.6 ± 45.0 °C at 760 mmHg | [3] |

| Physical Form | Expected to be a solid at room temperature. | Inferred from analogs |

| Melting Point | Data not available. For comparison, the related (±) 6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid has a melting point of 247-249 °C.[8] | [8] |

The high predicted boiling point suggests low volatility, which is typical for a molecule of this size and functionality. The density is consistent with a halogenated, polycyclic organic compound.

Solubility and Dissociation Characteristics

Solubility and ionization state are critical determinants of a compound's absorption, distribution, and mechanism of action. The presence of both a lipophilic carbazole core and an ionizable carboxylic acid suggests a pH-dependent solubility profile.

Aqueous and Organic Solubility

The parent compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, is reported to be insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1] The addition of the carboxylic acid moiety to this scaffold is expected to increase aqueous solubility, particularly at pH values above its pKa, where the carboxylate anion is formed. In acidic conditions (pH < pKa), the compound will be in its neutral, less soluble form. It is expected to retain good solubility in polar organic solvents such as DMSO, DMF, and alcohols.

Acidity Constant (pKa)

The molecule possesses two ionizable protons: the carboxylic acid proton (-COOH) and the indole amine proton (-NH-).

-

Carboxylic Acid pKa : This is the most significant pKa in a physiological context. It is expected to be in the range of 3-5, typical for carboxylic acids attached to an aliphatic ring system.

-

Indole N-H pKa : The pKa of the indole N-H proton is much higher, with predicted values for the parent tetrahydrocarbazole being around 17, making it non-ionizable under physiological conditions.[9]

The causality behind this experimental choice is its reliability and directness. Potentiometric titration directly measures the change in pH upon addition of a titrant, allowing for the precise determination of the inflection point corresponding to the pKa.

-

Preparation : Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Titration Setup : Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a micro-burette.

-

Acidic Titration : Add a standardized solution of HCl (e.g., 0.1 M) to lower the initial pH to ~2.0, ensuring the carboxylic acid is fully protonated.

-

Basal Titration : Titrate the solution by adding small, precise aliquots of a standardized, carbonate-free NaOH solution (e.g., 0.1 M).

-

Data Acquisition : Record the pH value after each addition of NaOH, allowing the reading to stabilize.

-

Analysis : Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, or more accurately, by calculating the first derivative of the titration curve (dpH/dV). The peak of the derivative plot indicates the equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity and Membrane Permeability

Lipophilicity is a key factor influencing a drug's ability to cross biological membranes and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Partition Coefficient (LogP)

The partition coefficient (LogP) is the ratio of the concentration of a compound in a nonpolar solvent (typically octan-1-ol) to its concentration in an aqueous buffer (typically at a pH where the compound is neutral). A higher LogP indicates greater lipophilicity. While no experimental LogP is published for this specific molecule, the related 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid has a computed XLogP3 of 2.9, suggesting moderate lipophilicity.[4]

This method is the gold standard for LogP determination due to its direct measurement of partitioning between two immiscible phases.

-

Phase Preparation : Prepare a phosphate buffer (pH 7.4) and saturate it with octan-1-ol. Similarly, saturate octan-1-ol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment.

-

Stock Solution : Prepare a stock solution of the compound in the saturated octan-1-ol at a known concentration (e.g., 1 mg/mL).

-

Partitioning : In a glass vial, combine a precise volume of the octan-1-ol stock solution with a precise volume of the saturated buffer (e.g., 1:1 v/v).

-

Equilibration : Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow for complete partitioning.

-

Phase Separation : Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification : Carefully sample both the octan-1-ol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation : Calculate LogP using the formula: LogP = log([Concentration]octanol / [Concentration]aqueous).

Caption: Workflow for experimental LogP determination.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule. Based on its structure and data from analogs, the following spectral characteristics are expected.

-

¹H NMR : The spectrum would be complex. Key expected signals include:

-

Aromatic Protons : Signals in the δ 7.0-7.5 ppm range. The chlorine at C6 will influence the splitting patterns of the protons on the benzene ring.

-

Indole N-H : A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.[2]

-

Carboxylic Acid O-H : A very broad singlet, highly variable in position and often not observed.

-

Aliphatic Protons : A series of multiplets in the δ 1.5-3.8 ppm range corresponding to the protons on the saturated tetrahydro ring, including the proton at the chiral center C1.[2]

-

-

¹³C NMR : Expected signals would include:

-

Carbonyl Carbon : A signal in the δ 170-180 ppm region.

-

Aromatic Carbons : Multiple signals in the δ 110-140 ppm region, including two carbons bearing chlorine and nitrogen.

-

Aliphatic Carbons : Signals in the δ 20-50 ppm range corresponding to the saturated ring.

-

-

Infrared (IR) Spectroscopy : Characteristic absorption bands would confirm functional groups:

-

Mass Spectrometry (MS) :

-

The molecular ion peak (M⁺) would appear as a doublet due to the chlorine isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio at m/z 249 and 251.

-

Key fragmentation pathways would likely include the loss of the carboxylic acid group (-45 Da) to give a fragment at m/z 204/206, and the loss of the chlorine atom (-35 Da).

-

Safety and Handling

-

Hazards Identification : Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE) : Handle with impervious gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation : Remove person to fresh air and keep comfortable for breathing.

-

Conclusion

This compound is a molecule with significant potential as a building block in medicinal chemistry. Its physicochemical profile is defined by a moderately lipophilic, pH-dependent character, governed by the interplay between its carbazole core and carboxylic acid functional group. The data and protocols presented in this guide offer a foundational understanding for researchers, enabling informed decisions in experimental design, from synthesis and purification to formulation and biological evaluation. A thorough experimental validation of the predicted properties is a critical next step for any drug development program involving this compound.

References

- 1. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 2. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 6-Chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid | C13H12ClNO2 | CID 21452712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 50639-66-2 [chemicalbook.com]

- 6. 50639-66-2|this compound|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. prepchem.com [prepchem.com]

- 9. 6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 6-氯-1,2,3,4-四氢咔唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. biosynth.com [biosynth.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

The Emergence of a Key Carbazole Intermediate: A Technical Guide to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

An In-depth Exploration of its Discovery, Synthesis, and Historical Significance for Researchers, Scientists, and Drug Development Professionals.

Introduction: A Molecule of Growing Importance

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, a substituted tetrahydrocarbazole derivative, has emerged as a compound of significant interest within the realms of medicinal chemistry and drug discovery. Its rigid, tricyclic structure serves as a versatile scaffold for the synthesis of biologically active molecules. This guide provides a comprehensive overview of the discovery and history of this compound, delving into its synthesis, and the scientific context that underscores its importance, particularly as a key precursor to potent enzyme inhibitors.

A Historical Perspective: The Legacy of Carbazole Synthesis

The story of this compound is built upon a rich history of synthetic organic chemistry. The broader carbazole ring system was first isolated from coal tar in 1872 by Graebe and Glazer.[1][2] However, the ability to synthetically construct such molecules, particularly with specific substitution patterns, was unlocked by the seminal work of Hermann Emil Fischer in 1883.[3][4]

The Fischer indole synthesis , a cornerstone of heterocyclic chemistry, provides a direct route to the indole nucleus through the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[3][4] This powerful reaction has been adapted and modified over the decades, with variations like the Borsche-Drechsel cyclization being instrumental in the formation of tetrahydrocarbazole scaffolds.[5][6] These classical methods laid the essential groundwork for the eventual synthesis of complex derivatives like this compound.

The "discovery" of this specific molecule is not marked by a singular, serendipitous event but rather by its emergence as a crucial building block in the targeted synthesis of pharmacologically active agents. Its development is intrinsically linked to the quest for potent and selective inhibitors of sirtuin 1 (SIRT1), a class III histone deacetylase involved in various cellular processes.

The Synthetic Pathway: A Step-by-Step Elucidation

The most common and historically significant route to the 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole core relies on the principles of the Fischer indole synthesis. The general strategy involves the condensation of a substituted phenylhydrazine with a cyclic ketone, followed by an acid-catalyzed cyclization.

Key Starting Materials:

-

4-Chlorophenylhydrazine: This provides the chloro-substituted benzene ring portion of the carbazole.

-

Cyclohexanone derivative with a carboxylic acid or ester group: This forms the tetrahydro- and carboxylic acid-functionalized part of the molecule. A common precursor is a 2-oxocyclohexanecarboxylic acid alkyl ester.

Visualizing the Synthesis: A Generalized Workflow

References

potential therapeutic targets of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Executive Summary

This compound is a synthetic small molecule belonging to the carbazole family, a class of compounds renowned for a wide spectrum of biological activities. While direct pharmacological data on this specific carboxylic acid derivative is sparse, its structural similarity to known bioactive molecules provides a strong foundation for targeted investigation. Notably, its corresponding amide, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (also known as EX-527 or Selisistat), is a well-characterized, potent, and selective inhibitor of Sirtuin 1 (SIRT1).[1][2] This guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of the therapeutic targets of its parent carboxylic acid. Leveraging the established pharmacology of the broader carbazole class, we will explore primary, secondary, and tertiary potential targets, including sirtuins, protein kinases, DNA topoisomerases, and key transcription factors. This document provides not just a theoretical framework but also detailed, field-proven experimental protocols and logical workflows to empower researchers in elucidating the compound's mechanism of action and therapeutic potential.

Introduction to the Target Compound and the Carbazole Scaffold

The core structure of the subject molecule is the tetrahydrocarbazole nucleus, a privileged scaffold in medicinal chemistry.[3] This tricyclic system, consisting of a partially saturated cyclohexane ring fused to an indole, is a common motif in numerous natural products and synthetic compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3] The specific substitutions on the molecule —a chlorine atom at the 6-position and a carboxylic acid at the 1-position—are critical determinants of its physicochemical properties and, consequently, its potential interactions with biological targets.

The most significant lead for this compound is the established activity of its amide derivative, EX-527, a potent SIRT1 inhibitor with an IC50 in the nanomolar range.[2] Given that a carboxylic acid and a carboxamide are closely related functional groups, it is highly probable that this compound also targets SIRT1. However, the difference in electronics and hydrogen bonding capability between a carboxylic acid and a carboxamide necessitates empirical validation. Furthermore, the carbazole scaffold is known for its ability to interact with a diverse range of targets, making a broader screening approach both prudent and necessary.

Primary Hypothesized Target: Sirtuin 1 (SIRT1)

Rationale: The primary and most compelling hypothesis is that the compound inhibits SIRT1. SIRT1 is a class III histone deacetylase that utilizes NAD+ as a cofactor to deacetylate lysine residues on a multitude of histone and non-histone proteins.[4] It is a master regulator of cellular processes, including metabolism, DNA repair, inflammation, and circadian rhythm, making it a high-value target for metabolic diseases, neurodegeneration, and cancer.[1][5]

Causality of Experimental Choices: The validation strategy must first confirm enzymatic inhibition and then demonstrate direct target engagement within a native cellular environment. An in vitro enzymatic assay provides a clean, direct measure of inhibition, while a cellular thermal shift assay (CETSA) offers powerful evidence of the compound binding to its target inside a cell.[6][7]

Experimental Workflow: SIRT1 Target Validation

Caption: Workflow for SIRT1 target validation.

Protocol 2.1: In Vitro Fluorometric SIRT1 Activity Assay

This protocol is adapted from commercially available kits designed to measure SIRT1 deacetylase activity.[8][9][10]

-

Reagent Preparation:

-

Prepare Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reconstitute recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53), and NAD+ in Assay Buffer.

-

Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer. Ensure the final DMSO concentration is ≤1%.

-

-

Assay Procedure:

-

In a 96-well black plate, add 20 µL of the test compound dilution or vehicle control (for positive and negative controls).

-

Add 20 µL of SIRT1 enzyme solution to all wells except the "no enzyme" control.

-

Add 10 µL of NAD+ solution to all wells.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.

-

Incubate at 37°C for 30-60 minutes, protected from light.

-

-

Signal Development and Detection:

-

Stop the reaction and develop the signal by adding 50 µL of Developer solution containing a protease (e.g., Trypsin) that specifically cleaves the deacetylated substrate, releasing the fluorophore.

-

Incubate for 15 minutes at 37°C.

-

Measure fluorescence using a plate reader (e.g., λex = 400 nm / λem = 505 nm).

-

-

Data Analysis:

-

Subtract background fluorescence (no enzyme control).

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2.2: Cellular Thermal Shift Assay (CETSA) for SIRT1

This protocol confirms that the compound directly binds to and stabilizes SIRT1 in intact cells.[3][6][7][11]

-

Cell Treatment:

-

Culture a relevant cell line (e.g., HEK293T, MCF-7) to ~80% confluency.

-

Treat cells with the test compound at a concentration of 10-20x its enzymatic IC50, or with vehicle (DMSO) control, for 1-2 hours in the incubator.

-

-

Thermal Challenge:

-

Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

-

Aliquot the cell suspension into separate PCR tubes for each temperature point.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Lysis and Protein Isolation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Detection by Western Blot:

-

Transfer the supernatant (soluble fraction) to new tubes.

-

Determine the protein concentration of each sample.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for SIRT1.

-

Use an appropriate secondary antibody and visualize the bands using chemiluminescence.

-

-

Data Analysis:

-

Quantify the band intensity for each temperature point.

-

Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, direct engagement.

-

Secondary Potential Target Class: Protein Kinases

Rationale: The carbazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[12] Specific carbazole derivatives have shown potent activity against PIM kinases and the JAK/STAT pathway, particularly STAT3.[13][14][15][16][17][18] These targets are deeply implicated in oncology and inflammatory diseases, driven by their roles in cell cycle progression, proliferation, and survival.

Causality of Experimental Choices: An initial broad kinase panel screen is the most efficient way to identify potential kinase targets. This is followed by a cell-based functional assay to confirm that target inhibition translates to downstream pathway modulation (e.g., reduction of STAT3 phosphorylation).

Experimental Workflow: Kinase Target Validation

References

- 1. SIRT1 Inhibitor | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Inhibitor of the deacetylase SIRT1 [otavachemicals.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Sirtuin 1/SIRT1: Activity Assays [bio-techne.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. Sirtuin activity assay [bio-protocol.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. bio-protocol.org [bio-protocol.org]

- 12. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel carbazole attenuates vascular remodeling through STAT3/CIAPIN1 signaling in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Pim kinase inhibitory potencies and in vitro antiproliferative activities of diversely substituted pyrrolo[2,3-a]carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

in silico modeling of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

An In-Depth Technical Guide to the In Silico Modeling of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of this compound. The methodologies detailed herein are designed to elucidate its therapeutic potential by systematically predicting biological targets, evaluating binding interactions, assessing complex stability, and profiling its drug-likeness. This document is intended for researchers, computational chemists, and drug development professionals engaged in the early-stage discovery of novel therapeutics.

Introduction: The Carbazole Scaffold and the Imperative of In Silico Assessment

Carbazole and its derivatives represent a privileged class of heterocyclic compounds, renowned for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The tricyclic structure of the carbazole nucleus serves as a versatile scaffold in medicinal chemistry, present in numerous biologically active molecules.[3][4] The specific compound of interest, this compound, belongs to this promising family. A structurally related amide has been identified as an inhibitor of the deacetylase SirT1, suggesting a potential avenue for therapeutic intervention in neoplastic, metabolic, or neurodegenerative disorders.[5]

Before committing to resource-intensive preclinical and clinical studies, a robust computational assessment is essential. In silico modeling allows for the rapid, cost-effective evaluation of a compound's potential efficacy and safety profile.[6] This guide delineates a validated workflow, from initial target hypothesis generation to the nuanced analysis of molecular dynamics, providing a self-validating system for computational drug discovery.

Part 1: Target Identification and Prioritization

The foundational step in characterizing a novel compound is to identify its most probable biological targets. This process moves beyond mere speculation by leveraging the principle of chemical similarity—that molecules with similar structures are likely to interact with similar proteins.

Rationale and Strategy

Our strategy is to use the two-dimensional structure of the query molecule to screen against a vast database of known bioactive ligands. By quantifying the similarity, we can generate a ranked list of potential protein targets, which can then be prioritized for further investigation based on biological relevance and structural data availability.

Experimental Protocol: Target Prediction with SwissTargetPrediction

SwissTargetPrediction is a robust, freely accessible web server that excels at this task.[7][8]

-

Ligand Input :

-

Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound. The SMILES string is C1CC2=C(C(C1)C(=O)O)NC3=C2C=C(C=C3)Cl.

-

Navigate to the SwissTargetPrediction web server (--INVALID-LINK--).[8]

-

Paste the SMILES string into the input field. The server will automatically render the 2D structure for verification.[7]

-

-

Prediction Execution :

-

Select the target organism, typically Homo sapiens for human drug discovery.

-

Initiate the prediction process. The tool compares the query molecule to a library of over 280,000 active compounds to predict targets.[8]

-

-

Results Analysis and Validation :

-

The output will be a ranked list of potential protein targets, scored by probability.[9] A higher probability indicates a greater likelihood of interaction.

-

Scrutinize the top-ranking targets. Look for proteins with well-characterized roles in disease pathways. Given the literature on related compounds, pay special attention to targets like sirtuins, topoisomerases, or kinases.[5][10]

-

Crucial Validation Step : Cross-reference the high-probability targets with the Protein Data Bank (PDB) to ensure high-quality, experimentally determined 3D structures are available for subsequent docking and dynamics studies.[11][12][13]

-

Part 2: Molecular Docking: Elucidating Binding Affinity and Pose

Once a primary target is selected (e.g., a protein with an available PDB structure), molecular docking is employed to predict the preferred binding orientation and estimate the strength of the interaction.

Causality: The "Lock and Key" Hypothesis in a Computational Framework

Molecular docking computationally models the "handshake" between a ligand and its protein target.[14] It systematically explores various conformations of the ligand within the protein's active site, calculating a binding energy score for each pose. The lowest energy score typically corresponds to the most stable and likely binding mode.[1]

Experimental Protocol: Protein-Ligand Docking using AutoDock Vina

This protocol outlines a standard procedure using UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.[15]

-

Protein Preparation :

-

Download the 3D crystal structure of the chosen target protein from the RCSB PDB database (e.g., PDB ID: 1A35 for Topoisomerase I).[1][16]

-

Load the PDB file into UCSF Chimera.

-

Cleanup : Remove all non-essential components, including water molecules, co-crystallized ligands, and solvent ions. This ensures the docking simulation focuses only on the protein-ligand interaction of interest.[17]

-

Protonation and Charge Assignment : Add polar hydrogen atoms and assign appropriate partial charges (e.g., AMBER ff14SB for proteins). This is critical for accurately modeling electrostatic interactions.

-

-

Ligand Preparation :

-

Generate a 3D structure of this compound from its SMILES string using a tool like ChemDraw or an online converter.

-

Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges, which are essential for calculating the electrostatic potential.[1]

-

-

Defining the Binding Site (Grid Box Generation) :

-

Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the docking search space.

-

Define a "grid box" that encompasses this entire active site. The size of the box must be large enough to allow the ligand rotational and translational freedom but small enough to focus the search, saving computational time.

-

-

Docking Execution with AutoDock Vina :

-

Use the prepared protein and ligand files as input.

-

Configure the docking parameters, specifying the coordinates and dimensions of the grid box.

-

Run the simulation. Vina will employ a Lamarckian Genetic Algorithm to explore binding poses and calculate binding affinities.[1]

-

-

Analysis of Docking Results :

-

Vina will output several binding poses ranked by their binding affinity scores in kcal/mol. The most negative score represents the most favorable predicted binding energy.[14]

-

Visualize the top-ranked pose within the protein's active site using PyMOL or UCSF Chimera.

-

Analyze the key intermolecular interactions: identify hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues. This provides a mechanistic hypothesis for the ligand's binding.

-

Part 3: Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations introduce temperature, pressure, and time, allowing us to observe the dynamic stability of the protein-ligand complex.

Rationale: From a Static Pose to a Dynamic Interaction

A high-affinity docking score is promising, but if the ligand is not stable within the binding pocket over time, it is unlikely to be an effective inhibitor. MD simulations track the atomic movements of the system, providing insights into the conformational stability of both the protein and the ligand's binding pose.[18]

Experimental Protocol: A GROMACS-Based Workflow

GROMACS is a powerful and widely-used engine for performing MD simulations.[19][20]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemcom.com [echemcom.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 12. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]

- 13. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rcsb.org [rcsb.org]

- 17. sites.ualberta.ca [sites.ualberta.ca]

- 18. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]

- 19. GROMACS Tutorials [mdtutorials.com]

- 20. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, a key heterocyclic intermediate in pharmaceutical synthesis. The document outlines the molecule's fundamental physicochemical properties and their implications for its behavior in various solvent systems and under diverse environmental stressors. Detailed, field-proven protocols for solubility assessment and forced degradation studies are presented, underpinned by a rationale that connects experimental design to predictive outcomes in a drug development context. The guide aims to equip researchers with the foundational knowledge and practical methodologies required to effectively handle, formulate, and characterize this carbazole derivative, ensuring data integrity and accelerating development timelines.

Introduction and Molecular Overview

This compound (C₁₃H₁₂ClNO₂) is a tricyclic heterocyclic compound with a molecular weight of approximately 249.69 g/mol .[1][2] Its structure, featuring a tetrahydrocarbazole core, is distinguished by a chlorine substituent at the 6-position and a carboxylic acid group at the 1-position. This unique combination of a lipophilic carbazole nucleus and ionizable functional groups imparts a complex physicochemical profile that governs its solubility and stability.

The carbazole moiety is a well-established pharmacophore found in numerous biologically active compounds, and this specific derivative serves as a crucial precursor in the synthesis of more complex molecules, including selective inhibitors of sirtuin 1 (SIRT1).[3][4] Understanding the solubility and stability of this intermediate is therefore not merely an academic exercise; it is a critical prerequisite for robust process development, formulation design, and regulatory compliance in the pharmaceutical industry. This guide provides the necessary theoretical framework and actionable protocols to navigate these challenges.

Physicochemical Properties

A molecule's behavior is dictated by its intrinsic properties. The table below summarizes the known and predicted physicochemical parameters for the title compound, which collectively inform our experimental strategy.

| Property | Value / Description | Source |

| Molecular Formula | C₁₃H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 249.69 g/mol | [1][2] |

| CAS Number | 50639-66-2 | [1][5] |

| Predicted Boiling Point | 494.6 ± 45.0 °C (at 760 Torr) | [1] |

| Predicted Density | 1.444 ± 0.06 g/cm³ | [1] |

| Structural Features | Fused benzene-pyrrole-cyclohexane system with chloro and carboxylic acid substituents. | [3] |

The presence of the aromatic chlorine atom and the carbazole core contributes to the molecule's hydrophobicity. Conversely, the carboxylic acid group (with a pKa that can be estimated to be in the acidic range, typical for carboxylic acids) provides a handle for pH-dependent solubility. The interplay between these features is the central theme of our solubility investigation.

Solubility Profile: Theory and Practical Determination

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences everything from reaction kinetics during synthesis to bioavailability in a final drug product. For this compound, solubility is expected to be poor in aqueous media at neutral pH but can be significantly enhanced in organic solvents and at basic pH.

Theoretical Considerations

-

Impact of the Carbazole Core: The large, rigid, and aromatic carbazole ring system is inherently lipophilic, leading to low aqueous solubility.[3]

-

Impact of the Carboxylic Acid: As a weak acid, the carboxyl group will be predominantly in its neutral, less soluble form (–COOH) at low pH. As the pH increases above the compound's pKa, it will deprotonate to the more soluble carboxylate form (–COO⁻). This suggests that solubility will be dramatically higher in basic aqueous solutions (e.g., pH > 7.4) compared to acidic or neutral solutions.

-

Impact of the Chlorine Substituent: The chloro group further increases the lipophilicity of the molecule, generally decreasing its solubility in polar solvents like water.

-

Solvent Polarity: The compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol and methanol, which can engage in hydrogen bonding with the carboxylic acid and the N-H group of the pyrrole ring.[3][6]

Experimental Workflow for Solubility Determination

The following protocol describes a standard equilibrium shake-flask method for determining solubility. This method is considered a gold standard for its reliability and direct measurement of saturation solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation: Add an excess amount (e.g., 5-10 mg, ensuring solid remains after equilibration) of this compound to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent. A recommended starting set of solvents includes water, pH 7.4 buffer, 0.1 M NaOH, 0.1 M HCl, ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for a sufficient period (24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the vials to stand for at least 1 hour for the excess solid to sediment.

-

Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

-

Analysis: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Expected Solubility Profile (Illustrative Data)

The following table summarizes the expected solubility based on the compound's structure. Actual experimental values are required for confirmation.

| Solvent System | Expected Solubility Classification | Rationale |

| Water (pH ~6-7) | Practically Insoluble (<0.1 mg/mL) | Lipophilic core, neutral carboxylic acid.[3] |

| 0.1 M HCl (pH 1) | Practically Insoluble | Carboxylic acid remains protonated. |

| pH 7.4 Buffer | Very Slightly Soluble | Partial deprotonation of carboxylic acid. |

| 0.1 M NaOH (pH 13) | Soluble | Complete deprotonation to the highly soluble carboxylate salt. |

| Ethanol / Methanol | Soluble | Good hydrogen bonding interactions.[3][6] |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Potent polar aprotic solvent.[3] |

Stability Profile and Forced Degradation

Stability testing is essential to identify potential degradation pathways, determine shelf-life, and establish proper storage conditions. Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than those used for accelerated stability testing to provoke degradation.[7] This is a cornerstone of pharmaceutical development as mandated by ICH guidelines (e.g., Q1A).[7]

Key Factors Influencing Stability

-

Hydrolysis: The amide bond in related carbazole carboxamides can be susceptible to hydrolysis under strong acidic or basic conditions. While the carboxylic acid itself is stable, this highlights a potential reactivity of the core structure.

-

Oxidation: The electron-rich pyrrole ring within the carbazole system can be susceptible to oxidation.[3]

-

Photostability: Aromatic systems can absorb UV radiation, potentially leading to photolytic degradation.

-

Thermal Stability: The compound is a solid with a predicted high boiling point, suggesting good thermal stability under normal conditions.[1]

Experimental Workflow for Forced Degradation Studies

This workflow outlines a systematic approach to stress testing, ensuring all major degradation pathways are investigated.

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Protocol

-

Method Development: Before stress testing, develop a stability-indicating HPLC method. This method must be able to resolve the parent peak from all potential degradation products and from artifacts generated by the stress conditions.

-

Stock Solution: Prepare a stock solution of the compound, typically at 1 mg/mL in a solvent like acetonitrile or a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acidic: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C.

-

Basic: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C.

-

Oxidative: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature.

-

Thermal: Store the solid compound in an oven at a high temperature (e.g., 80°C).

-

Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Analyze samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

-

Sample Preparation: Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all samples by the stability-indicating HPLC-UV method. Calculate the percentage of parent compound remaining and the relative percentage of each degradation product. For identification, analyze stressed samples using LC-MS to obtain the mass of the degradation products.

Potential Degradation Pathways

Based on the carbazole structure, a likely degradation pathway under oxidative or photolytic stress involves the electron-rich aromatic system. While speculative without experimental data, oxidation of the pyrrole nitrogen or hydroxylation of the benzene ring are plausible routes. Hydrolysis of the core structure is less likely under typical conditions, but decarboxylation could be a potential thermal degradation pathway at very high temperatures.

Conclusion

This compound presents a classic solubility challenge: a lipophilic core with a pH-dependent ionizing group. Its solubility is predicted to be poor in neutral aqueous media but can be readily improved in organic solvents or by shifting to a basic pH to form the carboxylate salt. The stability profile is expected to be robust under thermal stress, but potential liabilities exist for oxidative and photolytic degradation due to the electron-rich carbazole nucleus.

The experimental protocols provided in this guide offer a systematic and robust framework for quantifying these properties. The resulting data are fundamental for guiding synthetic process optimization, developing suitable analytical methods, and designing stable formulations, thereby ensuring the successful progression of this molecule through the drug development pipeline.

References

- 1. chembk.com [chembk.com]

- 2. 6-Chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid | C13H12ClNO2 | CID 21452712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 4. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]

- 5. This compound | 50639-66-2 [chemicalbook.com]

- 6. JP6142459B2 - Process for the preparation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide and its precursor - Google Patents [patents.google.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Methodological & Application

synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid derivatives

Application Notes & Protocols

Topic: Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic Acid Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Carbazole Scaffold in Modern Drug Discovery

Carbazole, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and electron-rich nature allow it to participate in various non-covalent interactions with biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] Derivatives of carbazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and neuroprotective properties.[2][3][4][5]

This guide focuses specifically on the synthesis of this compound and its derivatives. The introduction of a chlorine atom at the 6-position can significantly modulate the electronic properties and metabolic stability of the molecule, while the tetrahydrocarbazole core provides a three-dimensional geometry crucial for specific receptor binding. The carboxylic acid moiety at the 1-position serves as a versatile handle for further chemical modification, enabling the creation of diverse libraries of esters, amides, and other functionalized analogs to optimize pharmacokinetic and pharmacodynamic profiles. The classical and most robust method for constructing this core structure is the Fischer indole synthesis, a powerful acid-catalyzed reaction that has been a mainstay in heterocyclic chemistry for over a century.[6][7][8]

Primary Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis is the most fundamental and widely utilized method for constructing the tetrahydrocarbazole skeleton.[6] The reaction involves the acid-catalyzed cyclization of a phenylhydrazine with a ketone or aldehyde, in this case, a substituted cyclohexanone.[7]

Mechanistic Pathway

The reaction proceeds through a well-established sequence of steps:

-

Hydrazone Formation: The reaction begins with the condensation of (4-chlorophenyl)hydrazine with a cyclohexanone bearing a precursor to the carboxylic acid at the 2-position, forming a phenylhydrazone intermediate.[8][9]

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.

-

[3][3]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[3][3]-sigmatropic rearrangement (a Claisen-like rearrangement), which is the key bond-forming step that connects the aromatic ring to the cyclohexane ring.[7]

-

Cyclization & Aromatization: The resulting di-imine intermediate rearomatizes and subsequently cyclizes.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring of the tetrahydrocarbazole core.[9]

Caption: Mechanism of the Fischer Indole Synthesis.

Alternative & Modern Synthetic Approaches

While the Fischer synthesis is classic, several modern techniques have been developed for carbazole synthesis, offering alternative routes that may provide advantages in substrate scope or reaction conditions. These include:

-

Palladium-Catalyzed Reactions: Methods such as the Buchwald-Hartwig amination or tandem C-H functionalization reactions can be used to form the carbazole ring system from appropriately substituted precursors.[10][11]

-

Cadogan Reductive Cyclization: This involves the deoxygenative cyclization of 2-nitrobiphenyl derivatives using a phosphine reagent, which is effective for creating a variety of substituted carbazoles.[12][13]

-

Copper-Catalyzed Cyclization: Copper catalysts can mediate the intramolecular C-N coupling of dihalo-biphenyls with amines or through C-H/N-H coupling to form the carbazole core.[10][14]

Protocol 1: Synthesis of this compound

This protocol describes a representative Fischer indole synthesis adapted from established procedures for similar tetrahydrocarbazoles.[6]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |

| (4-chlorophenyl)hydrazine hydrochloride | C₆H₇ClN₂·HCl | 179.05 | 1.0 | 17.9 g |

| Ethyl 2-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | 1.0 | 17.0 g (15.9 mL) |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent | 200 mL |

| Sodium Acetate (Anhydrous) | CH₃COONa | 82.03 | 1.2 | 9.8 g |

| Ethanol (95%) | C₂H₅OH | 46.07 | Solvent | As needed |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~3.0 | ~12.0 g |

| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | Catalyst | As needed |

Procedure

Part A: Fischer Indole Cyclization to form Ethyl Ester Intermediate

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (17.9 g, 0.1 mol), anhydrous sodium acetate (9.8 g, 0.12 mol), and glacial acetic acid (200 mL).

-

Reagent Addition: Stir the mixture to dissolve the solids. Add ethyl 2-oxocyclohexanecarboxylate (17.0 g, 0.1 mol) dropwise to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Workup: After completion, allow the mixture to cool to room temperature. Pour the dark solution slowly into 1 L of ice-cold water with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from hot ethanol to yield ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate as a crystalline solid. Dry the product under vacuum.

Part B: Saponification to the Carboxylic Acid

-

Setup: In a 250 mL round-bottom flask, suspend the purified ethyl ester from Part A in 100 mL of ethanol.

-

Hydrolysis: Prepare a solution of sodium hydroxide (12.0 g, 0.3 mol) in 50 mL of water and add it to the ester suspension.

-

Reaction: Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.

-

Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~2. A precipitate of the carboxylic acid will form.

-

Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[15][16]

Caption: Experimental workflow for the two-step synthesis.

Protocol 2: Synthesis of Amide Derivatives

Amide derivatives are often synthesized to explore structure-activity relationships (SAR). This protocol uses 1-propylphosphonic acid cyclic anhydride (T3P®), a convenient and efficient coupling agent.[17]

Materials and Reagents

-

This compound

-

Desired primary or secondary amine (1.1 eq.)

-

T3P® (50% solution in Ethyl Acetate) (1.5 eq.)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq.)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as solvent

Procedure

-

Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in the anhydrous solvent.

-

Base Addition: Add the base (TEA or DIPEA, 3.0 eq.) and stir the mixture for 10 minutes at room temperature.

-

Coupling Agent: Add the T3P® solution (1.5 eq.) dropwise to the mixture, maintaining the temperature at or below 25°C.

-

Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compounds.

| Technique | Purpose | Expected Observations for Target Scaffold |

| ¹H NMR | Confirms proton environment and structural integrity. | Aromatic protons on the carbazole ring (doublets and doublet of doublets in the 7.0-8.0 ppm range), a broad singlet for the N-H proton (>10 ppm), and aliphatic protons for the tetrahydro ring (1.5-4.0 ppm).[12][18] |

| ¹³C NMR | Determines the number and type of carbon atoms. | Signals for aromatic carbons (110-140 ppm), the carbonyl carbon of the acid/ester/amide (>165 ppm), and aliphatic carbons (20-50 ppm).[13][18] |

| Mass Spec. | Confirms molecular weight and isotopic pattern. | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass. The presence of chlorine will give a characteristic M+2 peak with ~1/3 the intensity of the M peak.[18] |

| IR Spec. | Identifies key functional groups. | Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp N-H stretch for the indole (~3400 cm⁻¹), and a strong C=O stretch for the carbonyl group (~1700 cm⁻¹ for acid, ~1730 cm⁻¹ for ester, ~1650 cm⁻¹ for amide).[12] |

Safety & Handling

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hydrazine Derivatives: Phenylhydrazines are toxic and potential carcinogens. Handle with extreme care and avoid inhalation or skin contact.

-

Acids and Bases: Glacial acetic acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with care to avoid burns.

-

Solvents: Organic solvents are flammable. Keep away from ignition sources.

References

- 1. Review of pharmacological activity in new carbazole compounds. [wisdomlib.org]

- 2. echemcom.com [echemcom.com]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Carbazole synthesis [organic-chemistry.org]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Collection - Synthesis of Carbazoles by Copper-Catalyzed Intramolecular CâH/NâH Coupling - Organic Letters - Figshare [acs.figshare.com]

- 15. scbt.com [scbt.com]

- 16. This compound | CAS:50639-66-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds [mdpi.com]

Application Notes & Protocols: The Strategic Use of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid in Modern Organic Synthesis

Introduction: A Versatile Scaffold in Medicinal Chemistry

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is a highly functionalized heterocyclic compound that serves as a strategic building block in the synthesis of complex, biologically active molecules. Its rigid tricyclic core, derived from the privileged tetrahydrocarbazole scaffold, is a common feature in numerous pharmacologically active agents.[1] The molecule's utility is enhanced by two key functional handles: a carboxylic acid at the 1-position, prime for elaboration, and a chloro substituent at the 6-position, which modulates electronic properties and offers a potential site for cross-coupling reactions.

These structural features make it an intermediate of significant interest, particularly in the development of targeted therapeutics. While the broader carbazole family is renowned for its role in synthesizing cardiovascular drugs like Carvedilol[2][3], this specific tetrahydrocarbazole derivative has gained prominence as a direct precursor to potent and selective enzyme inhibitors.

This guide provides an in-depth look at its primary application as a key intermediate in the synthesis of sirtuin 1 (SIRT1) inhibitors, molecules with therapeutic potential in oncology, metabolic diseases, and neurodegenerative disorders.[4]

Core Application: Synthesis of SIRT1 Inhibitors

Scientific Rationale: Targeting SIRT1 in Disease

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in regulating cellular processes, including stress responses, metabolism, and aging.[5] Overactivity of SIRT1 has been implicated in the progression of various diseases. Consequently, the inhibition of SIRT1 has emerged as a promising therapeutic strategy. The amide derivative, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, has been identified as a potent SIRT1 inhibitor.[4][6] The parent carboxylic acid is the immediate and essential precursor for synthesizing this active pharmaceutical ingredient (API).

The synthetic strategy hinges on a fundamental and robust transformation: the conversion of the carboxylic acid moiety into a primary amide. This is typically achieved via an activated intermediate, such as an acid chloride or an activated ester, followed by reaction with an ammonia source.

Synthetic Pathway Overview

The conversion from the carboxylic acid to the target carboxamide is a direct and efficient process. The diagram below outlines the primary synthetic transformation.

Caption: Key transformation from the starting material to the active SIRT1 inhibitor.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide. The choice between the two routes depends on available reagents, scale, and desired purity profile.

Protocol A: Synthesis via Acid Chloride Intermediate

This classic method offers high reactivity and is often suitable for large-scale synthesis. The primary causality for using thionyl chloride (SOCl₂) is its ability to cleanly convert the carboxylic acid to a highly reactive acid chloride, with volatile byproducts (SO₂ and HCl) that are easily removed.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

-

Suspension: Suspend the starting material in a dry, inert solvent such as toluene or dichloromethane (DCM) (approx. 10 mL per gram of starting material).

-

Activation: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

-

Reaction Monitoring: Heat the mixture to reflux (typically 50-70°C) and stir for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. This yields the crude acid chloride, which should be used immediately in the next step.

-

Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., THF or dioxane). Cool the solution to 0°C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (NH₄OH, 5.0 eq) dropwise, maintaining the temperature below 10°C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding deionized water.

-

Purification: The resulting solid product is collected by vacuum filtration, washed with cold water, and then a minimal amount of cold diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol B: Synthesis via Esterification and Ammonolysis

This route, adapted from patent literature, avoids the use of harsh reagents like SOCl₂ and is suitable for generating high-purity material.[6] It proceeds via a stable methyl ester intermediate.

Step-by-Step Methodology:

-

Esterification: Suspend this compound (1.0 eq) in methanol (MeOH, 20 mL per gram). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Reaction: Heat the mixture to reflux and stir for 6-8 hours until TLC analysis indicates complete consumption of the starting material.

-

Isolation of Ester: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude methyl ester intermediate.

-

Ammonolysis: Dissolve the crude methyl ester in methanol. Add a solution of ammonia in methanol (typically 7N) in excess.[6]

-

Reaction: Stir the mixture in a sealed pressure vessel at room temperature for 24-48 hours. Monitor the conversion of the ester to the amide by TLC.

-

Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid is triturated with diethyl ether, collected by filtration, and dried under vacuum to yield the final product, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide.

Data Summary & Characterization

The following table summarizes typical reaction parameters. Yields and purity are dependent on the specific reaction scale and purification efficacy.

| Parameter | Protocol A (Acid Chloride) | Protocol B (Ammonolysis) |

| Activating Reagent | Thionyl Chloride (SOCl₂) | Sulfuric Acid (H₂SO₄) |

| Ammonia Source | NH₄OH or NH₃(g) | 7N NH₃ in Methanol |

| Key Intermediate | Acid Chloride | Methyl Ester |

| Typical Solvent | Toluene, DCM, THF | Methanol |

| Reaction Temp. | 0°C to 70°C | Room Temp. to Reflux |

| Typical Yield | 75-90% | 80-95% |

| Characterization | ¹H NMR, ¹³C NMR, LC-MS, IR | ¹H NMR, ¹³C NMR, LC-MS, IR |

Expected Characterization Data for Product:

-

¹H NMR: Appearance of two new broad singlets corresponding to the -NH₂ protons. Disappearance of the carboxylic acid proton signal.

-

IR Spectroscopy: Appearance of N-H stretching bands (~3200-3400 cm⁻¹) and a characteristic Amide I band (~1650 cm⁻¹). Disappearance of the broad O-H stretch from the carboxylic acid.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the amide product (C₁₃H₁₃ClN₂O).